3-(4-Bromophenyl)-2-cyanopropanoic acid
Description
General Context and Structural Significance of 3-(4-Bromophenyl)-2-cyanopropanoic Acid
The structure of this compound incorporates a bromophenyl group attached to a cyanopropanoic acid backbone. The presence of the bromine atom on the phenyl ring at the para position is of particular note, as it provides a reactive handle for a variety of organic transformations, such as cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.
The propanoic acid chain, substituted with a cyano group at the alpha-position, introduces chirality to the molecule, suggesting the potential for stereoselective synthesis and applications. The spatial arrangement of these functional groups creates a molecule with a distinct electronic and steric profile, influencing its reactivity and potential interactions with other molecules.
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous compounds of interest in medicinal chemistry and materials science. The synthesis of this compound would likely proceed through a Knoevenagel condensation of 4-bromobenzaldehyde (B125591) with a cyanoacetate (B8463686) ester, followed by hydrolysis of the resulting ester. This synthetic route is a well-established method for the formation of carbon-carbon bonds and the introduction of cyano and carboxylic acid functionalities.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(4-Bromophenyl)-3-cyanopropanoic acid | 1003707-16-1 | C10H8BrNO2 | 254.08 |
| 3-(4-Bromophenyl)propanoic acid | 1643-30-7 | C9H9BrO2 | 229.07 |
| 3-(4-Chlorophenyl)-3-cyanopropanoic acid | 98923-51-4 | C10H8ClNO2 | 209.63 |
| 2-Cyanopropanoic acid | 632-07-5 | C4H5NO2 | 99.09 |
Note: The data in this table is for structurally related compounds and is provided for comparative purposes.
Importance of the Cyano- and Carboxylic Acid Functional Groups in Arylpropanoic Acid Frameworks
The cyano (-C≡N) and carboxylic acid (-COOH) functional groups are of paramount importance in the field of organic chemistry, particularly within arylpropanoic acid frameworks, due to their versatile reactivity and influence on the physicochemical properties of the molecule.
The carboxylic acid group is a cornerstone of many biologically active molecules, including a wide array of pharmaceuticals. researchgate.netresearchgate.net Its acidity allows for the formation of salts, which can enhance water solubility and bioavailability. researchgate.net Furthermore, the carboxylic acid moiety is an excellent hydrogen bond donor and acceptor, enabling it to participate in crucial intermolecular interactions with biological targets such as enzymes and receptors. researchgate.net In the context of drug design, the carboxylic acid group is often a key component of the pharmacophore, the essential part of a molecule required for its biological activity. researchgate.netnih.gov
The cyano group, or nitrile, is a versatile functional group in organic synthesis. chemrevlett.com It can be readily converted into other functional groups such as amines, amides, and carboxylic acids, making it a valuable synthetic intermediate. chemrevlett.com In medicinal chemistry, the introduction of a cyano group can modulate a molecule's polarity, lipophilicity, and metabolic stability. It is found in the structure of numerous approved drugs, highlighting its significance in the development of new therapeutic agents. chemrevlett.com
The combination of both a cyano and a carboxylic acid group in the structure of this compound creates a molecule with a rich chemical potential. The electron-withdrawing nature of the cyano group can influence the acidity of the carboxylic acid. The presence of these two functional groups, along with the bromophenyl ring, provides multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives for further research and application.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-2-cyanopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMOOHVOTODDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 3 4 Bromophenyl 2 Cyanopropanoic Acid
Reactions Involving the Carboxylic Acid Moiety of 3-(4-Bromophenyl)-2-cyanopropanoic Acid
The carboxylic acid group (-COOH) is a versatile functional group that readily participates in a variety of transformations, including nucleophilic acyl substitution and decarboxylation.
The conversion of the carboxylic acid group in this compound to an ester is a fundamental transformation.
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com When this compound is treated with an alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄ or TsOH), it forms the corresponding ester and water. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the product, the alcohol is typically used in large excess, or the water formed is removed. masterorganicchemistry.com
The mechanism involves several reversible steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com
Other Esterification Methods: Besides the Fischer method, other reagents can facilitate esterification under milder conditions. Steglich esterification, for instance, uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is particularly useful for more sensitive substrates.
| Reactant Alcohol | Catalyst/Conditions | Resulting Ester Product |
|---|---|---|
| Methanol | H₂SO₄ (catalytic), heat | Methyl 3-(4-bromophenyl)-2-cyanopropanoate |
| Ethanol (B145695) | H₂SO₄ (catalytic), heat | Ethyl 3-(4-bromophenyl)-2-cyanopropanoate |
| Isopropanol | H₂SO₄ (catalytic), heat | Isopropyl 3-(4-bromophenyl)-2-cyanopropanoate |
| Benzyl alcohol | DCC, DMAP | Benzyl 3-(4-bromophenyl)-2-cyanopropanoate |
The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This reaction typically requires the activation of the carboxyl group to facilitate the nucleophilic attack by the less nucleophilic amine.
Mechanism via Coupling Agents: Direct reaction with an amine is generally not feasible. Therefore, coupling agents are employed. Reagents like DCC or EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, displacing the activated group to form the amide bond. nih.gov This methodology is the foundation of peptide synthesis.
The general steps are:
Activation: The carboxylic acid reacts with the coupling agent (e.g., DCC) to form the reactive O-acylisourea.
Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate.
Rearrangement and Product Formation: A stable dicyclohexylurea byproduct is formed, along with the desired amide.
Specialized reagents can be used to mediate the reaction, such as dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) in combination with imidazole, which can achieve amidation without the need for protecting other functional groups. organic-chemistry.org
| Reactant Amine | Coupling Agent | Resulting Amide Product |
|---|---|---|
| Ammonia (B1221849) | EDC, HOBt | 3-(4-Bromophenyl)-2-cyanopropanamide |
| Aniline | DCC | 3-(4-Bromophenyl)-2-cyano-N-phenylpropanamide |
| Diethylamine | EDC | 3-(4-Bromophenyl)-2-cyano-N,N-diethylpropanamide |
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For many carboxylic acids, this requires high temperatures. However, the presence of the electron-withdrawing cyano group at the α-position (the carbon adjacent to the carboxyl group) can facilitate this process.
Mechanism of Decarboxylation: The α-cyano group stabilizes the carbanion intermediate that would be formed upon loss of CO₂. The reaction likely proceeds through the formation of a resonance-stabilized carbanion, which is then protonated by a proton source in the medium to yield 4-bromophenylacetonitrile. This enhanced acidity of the α-hydrogen and stabilization of the conjugate base makes decarboxylation more facile compared to simple alkyl carboxylic acids. In some cases, decarboxylation can be promoted by catalysts such as silver carbonate (Ag₂CO₃). organic-chemistry.org
Under certain conditions, particularly with strong bases or high temperatures, an elimination reaction could compete with or follow decarboxylation. If the α-proton is removed, the resulting carbanion could potentially eliminate the cyanide ion, although this is generally less common than decarboxylation.
Transformations of the Cyano Group in this compound
The cyano (nitrile) group (-C≡N) is a versatile functional handle that can undergo nucleophilic addition and reduction reactions. researchgate.net Its chemistry is often compared to that of a carbonyl group due to the polarized triple bond. chemistrysteps.com
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds via an amide intermediate.
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated by a strong acid, activating the carbon for nucleophilic attack by water. libretexts.org A series of proton transfers and tautomerization leads to an amide, which is then further hydrolyzed to the carboxylic acid (in this case, 3-(4-bromophenyl)propane-1,2-dicarboxylic acid) and an ammonium (B1175870) ion. libretexts.org
Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt. libretexts.org
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile group. The initial reaction forms an imine salt. Subsequent acidic workup hydrolyzes the imine to a ketone. For example, reaction with methylmagnesium bromide would, after hydrolysis, yield 3-(4-bromophenyl)-2-acetylpropanoic acid. libretexts.org
The cyano group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel), can fully reduce the nitrile to a primary amine. libretexts.orggoogle.com The reaction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.org Aqueous workup then provides the final amine product, 3-amino-2-(4-bromophenyl)propan-1-amine.
Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using a less reactive, sterically hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H). chemistrysteps.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate. libretexts.org This intermediate is stable at low temperatures and does not undergo further reduction. Upon subsequent hydrolysis during workup, the imine is converted to an aldehyde, yielding 3-(4-bromophenyl)-3-formylpropanoic acid. libretexts.org
| Reducing Agent | Intermediate | Final Product (after workup) | Product Class |
|---|---|---|---|
| LiAlH₄ then H₂O | Dianion | 3-Amino-2-(4-bromophenyl)propan-1-amine | Primary Amine |
| H₂ / Raney Ni | Imine | 3-Amino-2-(4-bromophenyl)propan-1-amine | Primary Amine |
| DIBAL-H then H₃O⁺ | Aluminum-imine complex | 3-(4-Bromophenyl)-3-formylpropanoic acid | Aldehyde |
Hydrolysis of the Cyano Group to Carboxylic Acid Derivativesscribd.com
The cyano group (–C≡N) in this compound is susceptible to hydrolysis under both acidic and basic conditions, a reaction that proceeds in a stepwise manner to ultimately yield a dicarboxylic acid. jove.comchemguide.co.uk This transformation is a fundamental process for converting nitriles into valuable carboxylic acid derivatives. byjus.com
The hydrolysis reaction typically occurs in two main stages. chemguide.co.ukchemistrysteps.com The initial step is the hydration of the nitrile to form an amide intermediate, in this case, 3-(4-bromophenyl)-2-carbamoylpropanoic acid. jove.combyjus.com This amide can sometimes be isolated, but with prolonged heating under the reaction conditions, it undergoes further hydrolysis. The second stage involves the hydrolysis of the amide to produce the corresponding carboxylic acid and ammonia (or an ammonium salt, depending on the pH). jove.comchemguide.co.uk
Acid-Catalyzed Hydrolysis: Under acidic conditions, such as heating with aqueous hydrochloric or sulfuric acid, the nitrogen atom of the cyano group is protonated. jove.comlumenlearning.com This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. jove.comlumenlearning.com Following a series of proton transfers, the amide intermediate is formed. Continued heating in the acidic medium leads to the hydrolysis of the amide, yielding 2-(4-bromobenzyl)malonic acid and an ammonium salt. chemguide.co.ukbyjus.com
Base-Catalyzed Hydrolysis: In the presence of an aqueous base, such as sodium hydroxide, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. jove.com Protonation of the resulting intermediate by water yields a tautomeric form of an amide, which quickly isomerizes to the more stable amide. jove.comchemistrysteps.com The amide is then further hydrolyzed by the base to form a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the final product, 2-(4-bromobenzyl)malonic acid. chemguide.co.ukchemistrysteps.com
| Condition | Reagents | Intermediate Product | Final Product (after workup) |
| Acidic | Dilute HCl or H₂SO₄, Heat | 3-(4-Bromophenyl)-2-carbamoylpropanoic acid | 2-(4-Bromobenzyl)malonic acid |
| Basic | Aqueous NaOH or KOH, Heat | Sodium 3-(4-bromophenyl)-2-carbamoylpropanoate | 2-(4-Bromobenzyl)malonic acid |
Reactivity of the Para-Bromophenyl Moiety
The para-bromophenyl group is a key structural feature that allows for extensive modification of the molecule's backbone through reactions on the aromatic ring and at the carbon-bromine bond.
The benzene (B151609) ring in this compound is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The reactivity and orientation of incoming electrophiles are governed by the two substituents already present: the bromine atom and the 2-cyanopropanoic acid side chain.
Directing Effects : The bromine atom is a deactivating substituent, meaning it makes the ring less reactive towards electrophiles than benzene itself due to its electron-withdrawing inductive effect. youtube.comorganicchemistrytutor.com However, through resonance, its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. youtube.comorganicchemistrytutor.com The alkyl side chain is generally considered a weakly activating group, also directing to the ortho and para positions. slideserve.comunizin.org
In this molecule, the para-position relative to the side chain is occupied by the bromine atom. The positions ortho to the side chain (and meta to the bromine) and the positions ortho to the bromine (and meta to the side chain) are available for substitution. The directing effects of both groups must be considered. The bromine atom directs substitution to the positions adjacent to it (the ortho positions). The alkyl chain also directs to its ortho positions. Therefore, substitution is most likely to occur at the positions ortho to the bromine atom.
Common electrophilic aromatic substitution reactions include:
Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (–NO₂) group onto the ring.
Halogenation : Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces another halogen atom. wikipedia.orggmu.edu
Sulfonation : Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (–SO₃H) group. wikipedia.org
Friedel-Crafts Reactions : Alkylation or acylation using an alkyl halide or acyl chloride with a Lewis acid catalyst can add alkyl or acyl groups, respectively. wikipedia.orgwikipedia.org However, these reactions are often less effective on deactivated rings. libretexts.org
The carbon-bromine bond on the phenyl ring is a highly versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. mdpi.com Aryl bromides are common substrates for these transformations, offering a good balance of reactivity and stability. mdpi.com Both palladium and nickel complexes are effective catalysts for these processes. rsc.orgnih.gov
Common Cross-Coupling Reactions:
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium or nickel catalyst and a base. nih.govtandfonline.comacs.org This is a powerful method for forming biaryl structures.
Heck Coupling : The aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. mdpi.comrsc.org
Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium complexes and typically a copper(I) co-catalyst, to produce an aryl alkyne. rsc.orgnih.gov
Buchwald-Hartwig Amination : A palladium-catalyzed reaction that forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.
Stille Coupling : This reaction couples the aryl bromide with an organostannane reagent, catalyzed by palladium. rsc.org
These reactions tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules like this compound.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Bond Formed | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or NiCl₂(PCy₃)₂ + Base | C-C | Biaryl derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base | C-C | Aryl-substituted alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | C-C | Aryl alkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst + Ligand + Base | C-N | Aryl amine |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C | Biaryl or Aryl-alkene |
Intramolecular Cyclization and Rearrangement Pathways of this compound
The presence of multiple reactive functional groups within the same molecule opens up the possibility for intramolecular reactions, leading to the formation of new cyclic structures.
One significant potential pathway is an intramolecular Friedel-Crafts acylation . Under strongly acidic conditions (e.g., polyphosphoric acid or a Lewis acid like AlCl₃), the carboxylic acid can be activated to form an acylium ion. wikipedia.orgorganic-chemistry.org This electrophilic center can then attack the electron-rich bromophenyl ring. Given the structure of the molecule, this cyclization would lead to the formation of a six-membered ring, resulting in a substituted α-tetralone derivative. The cyclization would occur at one of the positions ortho to the alkyl side chain.
Another possibility involves reactions between the cyano and carboxylic acid groups. Under certain conditions, such as acid catalysis, the cyano group could be hydrolyzed to an amide, which could then potentially participate in a cyclization reaction with the carboxylic acid, although this would likely require specific dehydrating conditions to form an anhydride-like or imide-like cyclic structure. nih.gov
Pathways involving rearrangements are less common for this specific structure under standard conditions but could be induced under thermal or photochemical stimuli. For instance, carbocation intermediates formed during reactions like Friedel-Crafts alkylation are known to rearrange, but this is not a primary feature of the parent molecule's reactivity itself.
Applications of 3 4 Bromophenyl 2 Cyanopropanoic Acid in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Intermediate and Building Block
3-(4-Bromophenyl)-2-cyanopropanoic acid is a highly functionalized molecule that serves as a versatile intermediate and building block in organic synthesis. Its utility stems from the presence of three distinct and reactive functional groups on a single scaffold: a carboxylic acid, a nitrile (cyano group), and a bromophenyl ring. Each of these sites can be selectively targeted for chemical transformation, allowing for a modular and divergent approach to the synthesis of more complex molecules.
The reactivity of each functional group provides a toolkit for synthetic chemists:
Carboxylic Acid: This group can be readily converted into a variety of derivatives. Esterification, amidation, or transformation into an acid chloride allows for the introduction of diverse substituents or further coupling reactions. It can also be reduced to a primary alcohol, providing another point for functionalization.
Nitrile Group: The cyano group is a valuable synthon. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine, which is a key functional group for the synthesis of many biologically active compounds and for the construction of heterocyclic systems.
Bromophenyl Group: The aryl bromide is arguably one of the most powerful handles on the molecule. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. nih.govnobelprize.orglibretexts.org These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the connection of the bromophenyl scaffold to other aryl, alkyl, or vinyl groups. researchgate.net
The combination of these three groups makes this compound a trifunctional building block, where each component can be addressed sequentially to build molecular complexity.
| Functional Group | Potential Transformation | Resulting Group/Product | Synthetic Utility |
|---|---|---|---|
| Carboxylic Acid | Esterification / Amidation | Ester / Amide | Prodrug synthesis, peptide coupling, polymer precursors |
| Carboxylic Acid | Reduction (e.g., with LiAlH₄) | Primary Alcohol | Further oxidation or conversion to leaving groups |
| Nitrile (Cyano) | Hydrolysis (acidic or basic) | Carboxylic Acid / Amide | Creation of di-acid or amino-acid structures |
| Nitrile (Cyano) | Reduction (e.g., with H₂/catalyst) | Primary Amine | Synthesis of β-amino acids, heterocycles |
| Bromophenyl | Suzuki-Miyaura Coupling | Bi-aryl system | Construction of complex aromatic systems libretexts.org |
| Bromophenyl | Sonogashira Coupling | Alkynyl-aryl system | Synthesis of conjugated materials and natural products researchgate.net |
| Bromophenyl | Buchwald-Hartwig Amination | Arylamine | Pharmaceutical synthesis |
Precursor for the Synthesis of Complex Organic Molecules
The strategic placement of reactive sites makes this compound an excellent starting point for the synthesis of complex organic molecules, particularly those found in pharmaceuticals and materials science. The bromophenyl moiety is a common feature in many biologically active compounds, and this building block provides a direct route to incorporate it.
For instance, the synthesis of Alectinib, an anticancer drug, involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct a key bi-aryl bond, followed by further transformations to build the final carbazole (B46965) structure. acs.org While not using this exact propanoic acid, the strategy highlights the industrial importance of bromophenyl-containing intermediates in multi-step syntheses. The presence of the cyano and carboxylic acid groups in the title compound offers additional handles for creating even more complex and diverse molecular architectures.
The synthesis of various anticancer and antimicrobial agents often relies on precursors containing bromophenyl groups to construct key thiazole (B1198619) or triazole heterocyclic cores. nih.govmdpi.com The propanoic acid side chain of the title compound can be used to modulate solubility, provide additional binding points to biological targets, or act as a tether to other molecular fragments.
Role in the Construction of Functionalized Aromatic and Heterocyclic Systems
This compound is a valuable precursor for creating a wide array of functionalized aromatic and heterocyclic systems.
Aromatic Systems: The primary route to elaborate aromatic systems is through the cross-coupling capabilities of the aryl bromide. By employing reactions like the Suzuki-Miyaura coupling, chemists can link the 4-bromophenyl ring to a vast range of boronic acids and esters, generating complex bi-aryl and heteroaryl-aryl structures that are privileged motifs in medicinal chemistry. libretexts.org
Heterocyclic Systems: The propanoic acid backbone, with its vicinal cyano and carboxyl functionalities, is primed for cyclization reactions to form heterocycles.
Lactam Formation: Reduction of the nitrile to an amine, followed by intramolecular condensation with the carboxylic acid (or its activated form), can yield a substituted piperidinone ring, a common scaffold in drug discovery.
Pyrazoles and Pyridines: The active methylene (B1212753) carbon (alpha to the cyano and carboxyl groups) can participate in condensation reactions. For example, related unsaturated precursors are known to react with reagents like thiourea (B124793) or ethyl cyanoacetate (B8463686) to form pyrimidine (B1678525) and pyridine (B92270) rings. researchgate.net The saturated nature of the title compound allows for different, yet related, cyclization strategies, often involving initial modification of the cyano or carboxyl group.
Triazoles and Other Nitrogen-rich Heterocycles: The nitrile group itself is a precursor for nitrogen-containing heterocycles. For example, it can react with azides in [3+2] cycloadditions to form tetrazoles or be incorporated into triazole syntheses. mdpi.com The synthesis of various heterocyclic nitric oxide donors also showcases the versatility of such functional groups in building bio-active rings. nih.gov
The combination of cross-coupling at the aromatic ring and cyclization at the side chain allows for the synthesis of fused ring systems and highly decorated heterocyclic compounds.
Development of Chiral Scaffolds from this compound
The carbon atom attached to the cyano group (C-2) is a stereocenter, meaning that this compound can exist as a pair of enantiomers. This chirality is of immense importance, as the biological activity of complex molecules is often dependent on their specific three-dimensional structure. Access to enantiomerically pure forms of this compound transforms it into a valuable chiral building block for asymmetric synthesis.
The development of chiral scaffolds from this precursor can be approached in several ways:
Asymmetric Synthesis: The compound can be synthesized from achiral starting materials using a chiral catalyst or auxiliary to induce enantioselectivity. For example, an asymmetric Michael addition to a precursor like (E)-3-(4-bromophenyl)-2-cyano-2-propenoic acid could establish the stereocenter.
Chiral Resolution: A racemic mixture of the acid can be separated into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation via crystallization. Enzymatic resolution is another powerful technique that could be applied to an ester derivative of the acid.
Chiral Pool Synthesis: While less direct, similar chiral scaffolds can be derived from naturally occurring chiral molecules.
Once obtained in enantiomerically pure form, this chiral acid becomes a key starting material. For example, the large-scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid demonstrates the value placed on such chiral synthons in process chemistry. researchgate.net Chiral propanoic acid derivatives are frequently used in the development of novel therapeutic agents, serving as foundational platforms for new antimicrobial or anticancer candidates. nih.govmdpi.com The reduction of the nitrile group in an enantiopure sample of the title compound would lead to a chiral β-amino acid, a highly sought-after component in the synthesis of peptidomimetics and pharmaceuticals.
Derivatives and Analogues of 3 4 Bromophenyl 2 Cyanopropanoic Acid
Design and Synthesis of Structurally Modified 3-(4-Bromophenyl)-2-cyanopropanoic Acid Analogues
The synthesis of analogues of this compound can be methodically approached by modifying its three primary components: the aryl ring, the cyano group, and the propanoic acid chain. A common synthetic pathway to the parent compound involves the Knoevenagel condensation of 4-bromobenzaldehyde (B125591) with a cyanoacetate (B8463686) ester (e.g., ethyl cyanoacetate), followed by hydrolysis of the resulting ester. This foundational reaction scheme offers multiple points for diversification.
Modification of the Aryl Ring: The most direct strategy for creating analogues is to replace 4-bromobenzaldehyde with other substituted benzaldehydes in the initial condensation step. This allows for the introduction of a wide variety of substituents onto the phenyl ring. By employing different aromatic aldehydes, a diverse array of 3-aryl-2-cyanopropanoic acids can be generated. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been achieved through the hydroarylation of the carbon-carbon double bond with various arenes, demonstrating a viable route to aryl-substituted propanoic acids. mdpi.comnih.gov
Alterations to the Propanoic Acid Backbone: Modifications to the core propanoic acid structure can be achieved by using different active methylene (B1212753) compounds in the initial reaction instead of a cyanoacetate. For example, using malononitrile (B47326) would lead to a dinitrile analogue, while using a β-ketoester could introduce a ketone functionality.
The following table outlines potential structural analogues and the corresponding starting materials that could be used in their synthesis, based on established chemical principles.
| Target Analogue | Aryl Starting Material | Active Methylene Compound |
| 3-(4-Chlorophenyl)-2-cyanopropanoic acid | 4-Chlorobenzaldehyde | Ethyl cyanoacetate |
| 3-(4-Methoxyphenyl)-2-cyanopropanoic acid | 4-Methoxybenzaldehyde | Ethyl cyanoacetate |
| 3-(4-Nitrophenyl)-2-cyanopropanoic acid | 4-Nitrobenzaldehyde | Ethyl cyanoacetate |
| 3-(4-Bromophenyl)-2,2-dicyanopropanoic acid | 4-Bromobenzaldehyde | Malononitrile |
| 3-(4-Bromophenyl)-2-acetylpropanoic acid | 4-Bromobenzaldehyde | Ethyl acetoacetate |
These synthetic strategies provide a robust framework for generating a library of structurally diverse analogues, each with potentially unique reactivity and utility. The synthesis of related compounds, such as 3-amino-3-(4-cyanophenyl)propanoic acid, often begins with similar precursors like 4-cyanobenzaldehyde, further highlighting the modularity of this synthetic approach. researchgate.netresearchgate.net
Functional Group Interconversions and Derivatization Strategies
The chemical versatility of this compound stems from the distinct reactivity of its functional groups. Each group—the carboxylic acid, the nitrile, and the aryl bromide—can be selectively transformed into a variety of other functionalities.
Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety is a prime site for derivatization. Standard esterification can be accomplished by reacting the acid with an alcohol under acidic catalysis. Amide derivatives can be formed through coupling reactions with primary or secondary amines, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govgoogle.com Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Transformations of the Nitrile Group: The cyano group is a valuable precursor to other nitrogen-containing functional groups. It can be hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid, depending on the reaction conditions. This hydrolysis can sometimes lead to the formation of a dicarboxylic acid derivative. The nitrile can also be reduced to a primary amine (e.g., using H₂/Pd/C or LiAlH₄), providing a route to amino acid analogues. researchgate.net
Reactions at the Aryl Bromide: The bromine atom on the phenyl ring is an excellent functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids, Heck coupling with alkenes, or Sonogashira coupling with terminal alkynes can be employed to introduce complex substituents at the 4-position of the phenyl ring. These reactions dramatically expand the range of accessible analogues from a common intermediate.
The table below summarizes key derivatization strategies for this compound.
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |
| Carboxylic Acid | Esterification | R-OH, H⁺ | Ester |
| Carboxylic Acid | Amide Formation | R₂-NH, EDC | Amide |
| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |
| Nitrile (Cyano) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid / Amide |
| Nitrile (Cyano) | Reduction | H₂, Catalyst (e.g., Pd/C) | Primary Amine |
| Aryl Bromide | Suzuki Coupling | R-B(OH)₂, Pd catalyst | Aryl-Aryl |
| Aryl Bromide | Heck Coupling | Alkene, Pd catalyst | Aryl-Alkene |
Impact of Substituent Effects on Reactivity and Synthetic Utility
Electronic Effects of Existing Groups: In the parent molecule, both the bromine atom and the cyano group are electron-withdrawing groups.
Bromine: Exerts a weak deactivating effect on the phenyl ring towards electrophilic aromatic substitution due to its electronegativity (inductive effect), but it is an ortho-, para-director because of its lone pairs (resonance effect).
Cyano Group: This is a strongly deactivating, meta-directing group due to both inductive and resonance effects.
Propanoic Acid Chain: The entire 2-cyanopropanoic acid substituent acts as an electron-withdrawing group, further deactivating the phenyl ring.
The combined electron-withdrawing nature of these groups increases the acidity of the α-proton (the hydrogen on the carbon atom between the cyano and carboxyl groups). This makes deprotonation easier, which is a key step in many reactions involving this position.
Impact of New Substituents on the Aryl Ring: The synthetic utility of analogues can be tuned by introducing different substituents onto the phenyl ring.
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the aromatic ring. This makes the ring more susceptible to electrophilic attack and can influence the reactivity of the propanoic acid side chain.
Electron-Withdrawing Groups (EWGs): Introducing additional EWGs, such as a nitro group (-NO₂), further decreases the electron density of the ring, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution under certain conditions. The reactivity of the side chain is also impacted; for example, the acidity of the α-proton would be further enhanced.
The following table illustrates the expected influence of different substituents at the 4-position of the phenyl ring on the molecule's general reactivity.
| Substituent (X) in 3-(4-X-phenyl)-2-cyanopropanoic acid | Electronic Effect | Effect on Phenyl Ring Reactivity (vs. H) | Expected Impact on α-Proton Acidity (vs. Br) |
| -OCH₃ (Methoxy) | Electron-Donating | Activating | Decrease |
| -CH₃ (Methyl) | Electron-Donating | Activating | Decrease |
| -Cl (Chloro) | Electron-Withdrawing | Deactivating | Similar/Slight Increase |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Deactivating | Increase |
Understanding these substituent effects is crucial for designing synthetic routes and for predicting the chemical behavior of novel analogues derived from the this compound scaffold.
Analytical and Spectroscopic Methodologies for the Characterization of 3 4 Bromophenyl 2 Cyanopropanoic Acid
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for assessing the purity of synthesized 3-(4-Bromophenyl)-2-cyanopropanoic acid and for isolating it from reaction byproducts. The choice of chromatographic technique depends on the scale of the separation and the required level of precision.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purification of this compound due to its high resolution and sensitivity. science.gov A reversed-phase HPLC method is typically suitable for this compound, leveraging its moderate polarity.
The separation is generally achieved on a stationary phase like a C8 or C18 silica (B1680970) column. mdpi.comresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous solvent, frequently with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid group remains protonated, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comlcms.czcabidigitallibrary.org The cyano group in the molecule may also allow for the use of cyanopropyl (CN) modified silica columns, which can offer different selectivity compared to traditional C18 phases. nih.gov Detection is commonly performed using a UV detector, as the bromophenyl group contains a chromophore that absorbs in the UV region, typically around 254 nm. science.govlcms.cz The method can be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. mdpi.comcabidigitallibrary.org
Interactive Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water lcms.cz |
| Mobile Phase B | Acetonitrile lcms.cz |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C lcms.cz |
| Detection Wavelength | 254 nm lcms.cz |
| Injection Volume | 10 µL lcms.cz |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for purity assessment, particularly when coupled with a mass spectrometer (GC-MS). However, due to the low volatility and thermal lability of carboxylic acids like this compound, direct analysis is often challenging. Therefore, a derivatization step is typically required to convert the non-volatile analyte into a more volatile species. researchgate.netnih.gov
The most common derivatization strategy involves esterification of the carboxylic acid group, for example, by reaction with an alcohol (like methanol or ethanol) under acidic conditions to form the corresponding methyl or ethyl ester. Silylation is another widely used derivatization technique. nih.gov Once derivatized, the compound can be analyzed on a capillary column with a nonpolar or medium-polarity stationary phase. The temperature of the GC oven is programmed to increase gradually to ensure efficient separation from any impurities. Electron impact (EI) is a common ionization mode used in the coupled mass spectrometer detector. eurl-pesticides.eu
Interactive Table 2: Typical GC-MS Parameters (after Derivatization)
| Parameter | Condition |
|---|---|
| Derivatization Agent | Diazomethane or Trimethylsilyldiazomethane (for methylation) |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium eurl-pesticides.eu |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (1 min), ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) eurl-pesticides.eu |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. The stationary phase is typically a silica gel or alumina (B75360) plate. aga-analytical.com.pl
A suitable mobile phase, or eluent, is chosen to achieve good separation between the target compound and any starting materials or byproducts. The choice of eluent is based on the polarity of the compounds to be separated. For a molecule like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. After the plate is developed, the separated spots can be visualized under UV light (due to the UV-active phenyl ring) or by staining with a chemical reagent such as potassium permanganate. silicycle.com The retention factor (Rf value) can be calculated for each spot and used for identification purposes by comparison with a standard.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are essential for confirming the chemical structure of this compound. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. osti.gov Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the structure of this compound.
In the ¹H NMR spectrum, distinct signals would be expected for the different types of protons. The aromatic protons on the bromophenyl ring would typically appear as two doublets in the downfield region (around 7.0-7.6 ppm). The proton on the carbon bearing the cyano group (the α-proton) would likely appear as a doublet of doublets or a triplet, and the protons on the adjacent methylene (B1212753) group (the β-protons) would also show complex splitting patterns due to coupling with the α-proton. The carboxylic acid proton would give a broad singlet, often far downfield.
In the ¹³C NMR spectrum, a distinct signal is expected for each unique carbon atom. This would include signals for the carbonyl carbon of the acid, the carbon of the cyano group, the two aliphatic carbons, and the carbons of the bromophenyl ring. The specific chemical shifts are influenced by the electronic environment of each carbon. researchgate.net
Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | ~170 |
| Aromatic C-H (ortho to Br) | ~7.5 (d) | ~132 |
| Aromatic C-H (meta to Br) | ~7.2 (d) | ~130 |
| Aromatic C-Br | - | ~123 |
| Aromatic C-CH₂ | - | ~135 |
| Methine (-CH(CN)-) | ~3.8 (t) | ~40 |
| Methylene (-CH₂-Ar) | ~3.2 (d) | ~35 |
Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. mdpi.com When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it provides a powerful analytical combination. mdpi.com
Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. mdpi.com A key feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 mass units for every bromine-containing fragment. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Fragmentation patterns can also be analyzed to further confirm the structure, with likely losses of the carboxylic acid group, the cyano group, and the bromine atom.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. Although a definitive spectrum for this exact compound is not publicly available, the expected characteristic absorption peaks can be predicted based on the known frequencies for its functional groups: a carboxylic acid, a nitrile group, and a substituted aromatic ring.
The carboxylic acid group gives rise to two prominent absorption bands. A broad band, typically observed in the range of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration, which is often broadened due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak between 1700 and 1725 cm⁻¹.
The nitrile (C≡N) functional group will exhibit a characteristic absorption band in the region of 2220-2260 cm⁻¹. This peak is typically of medium intensity and is a reliable indicator of the presence of the cyano group.
The aromatic nature of the 4-bromophenyl group is confirmed by several bands. The C-H stretching vibrations of the aromatic ring are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic ring. For a para-substituted ring, a strong absorption is expected in the 800-860 cm⁻¹ range. The C-Br stretching vibration is anticipated to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 (strong) |
| Nitrile | C≡N Stretch | 2220-2260 (medium) |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Aromatic Ring | C-H Bend (para-substituted) | 800-860 (strong) |
| Alkyl | C-H Stretch | 2850-2960 |
Methods for Chiral Purity Determination
The presence of a stereocenter at the second carbon atom in this compound means that it can exist as a pair of enantiomers. The determination of chiral purity, or enantiomeric excess, is critical in many applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and effective method for separating and quantifying the enantiomers of chiral compounds.
While specific methods for this compound are not extensively documented, a validated chiral HPLC method has been reported for the enantiomeric separation of the structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid. This methodology can serve as a strong basis for developing a chiral purity determination method for the target compound. The reported method successfully resolved the enantiomers using a (R, R) Whelk-01 column, which is a Pirkle-type or "brush-type" chiral stationary phase. This type of CSP operates on the principle of forming transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, leading to different retention times.
For this compound, a similar approach would likely be successful. The method would involve dissolving the racemic mixture in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The mobile phase composition is a critical parameter that needs to be optimized to achieve baseline separation of the enantiomers. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol, often with small amounts of an acidic or basic additive to improve peak shape and resolution. For a carboxylic acid analyte, an acidic additive like trifluoroacetic acid (TFA) is commonly used. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
Another potential method for determining chiral purity is through the formation of diastereomeric salts. This classic resolution technique involves reacting the racemic carboxylic acid with a chiral resolving agent, which is typically a chiral amine like (R)- or (S)-1-phenylethylamine. wikipedia.org This reaction forms a pair of diastereomeric salts which have different physical properties, such as solubility. wikipedia.org These salts can then be separated by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by treatment with a strong acid to remove the chiral resolving agent. wikipedia.org The enantiomeric purity can then be confirmed by techniques such as chiral HPLC or by measuring the specific rotation of the purified enantiomer.
Table 2: Proposed Chiral HPLC Method Parameters for this compound
| Parameter | Proposed Condition |
|---|---|
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiral Stationary Phase (e.g., (R, R) Whelk-01 or similar polysaccharide-based CSP) |
| Mobile Phase | n-hexane:ethanol with an acidic modifier (e.g., trifluoroacetic acid) |
| Flow Rate | To be optimized (e.g., 1.0 mL/min) |
| Detection | UV spectrophotometry at an appropriate wavelength |
| Temperature | Ambient or controlled |
Theoretical and Computational Investigations of 3 4 Bromophenyl 2 Cyanopropanoic Acid
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are pivotal in elucidating the fundamental properties of 3-(4-Bromophenyl)-2-cyanopropanoic acid. These computational techniques allow for the prediction of molecular geometry, charge distribution, and orbital energies, which are crucial for understanding its reactivity and interactions.
Density Functional Theory (DFT) is a powerful method for investigating the electronic properties of molecules. For a molecule like this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), can provide an optimized molecular structure. These calculations would likely reveal a planar phenyl ring with the bromine atom and the cyanopropanoic acid chain extending from it. The distribution of electronic densities and various quantum chemical parameters, including hardness, softness, chemical potential, electrophilicity, and electronegativity, can be determined from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. For bromophenyl derivatives, the HOMO is often characterized by the π electrons of the aromatic ring, while the LUMO may have contributions from the σ* orbitals of the C-Br bond or the π* orbitals of the cyano and carboxyl groups. researchgate.net The molecular electrostatic potential (MESP) map is another valuable tool, indicating the regions of positive and negative electrostatic potential and thus predicting sites for electrophilic and nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound (Hypothetical Data Based on Similar Compounds)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | ~3.5 D | Indicates overall polarity of the molecule |
Prediction of Reaction Mechanisms and Pathways
Theoretical calculations are instrumental in predicting the plausible reaction mechanisms and pathways for this compound. The presence of multiple functional groups—a carboxylic acid, a cyano group, and a bromophenyl moiety—suggests a rich and varied reactivity.
One of the primary reactions of the cyano group is hydrolysis, which can be catalyzed by either acid or base to yield a carboxylic acid. The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the dicarboxylic acid derivative. chemistrysteps.comchemistrysteps.com Base-catalyzed hydrolysis, on the other hand, commences with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com Computational studies can model the transition states and intermediates of these pathways to determine the activation energies and predict the most favorable reaction conditions.
The carboxylic acid group can undergo esterification or amidation reactions. The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, although the conditions for such reactions are typically harsh. It can also be a site for various cross-coupling reactions, such as Suzuki or Heck coupling, which are pivotal in the synthesis of more complex molecules.
Conformational Analysis and Stereochemical Predictions
The flexibility of the cyanopropanoic acid side chain allows for multiple conformations of this compound. Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers. lumenlearning.com Understanding the preferred conformations is crucial as they can significantly influence the molecule's biological activity and physical properties.
Rotation around the C-C single bonds of the propanoic acid backbone leads to various staggered and eclipsed conformations. The relative stability of these conformers is determined by steric hindrance and electronic interactions between the substituents. For substituted phenylpropanoic acids, the dihedral angle between the phenyl ring and the carboxylic acid group is a key conformational parameter. nih.gov It has been observed in related compounds that a more open dihedral angle can correlate with higher biological activity. nih.gov
Due to the chiral center at the carbon atom bearing the cyano and carboxyl groups (C2), this compound can exist as a pair of enantiomers (R and S). Computational methods can be employed to calculate the energies of these stereoisomers and predict which might be more stable. Furthermore, these calculations can help in understanding how each enantiomer might interact differently with a chiral environment, such as a biological receptor.
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com While no specific QSAR studies on this compound were found, numerous studies on related phenylpropanoic acid derivatives have been reported, providing a framework for how such an analysis could be conducted.
In a typical QSAR study, a set of structurally related compounds with known biological activities is selected. frontiersin.org For each compound, a variety of molecular descriptors are calculated, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). rjptonline.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com
For example, a QSAR study on substituted phenylpropanoic acid derivatives as activators of human peroxisome proliferator-activated receptors (PPARs) revealed that the nature and stereochemistry of the substituent at the alpha-position, the distance between the carboxyl group and the phenyl ring, and the nature of the substituent on the phenyl ring all play key roles in determining the potency and selectivity. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. A QSAR model for this compound and its analogs could help in optimizing its structure for a specific biological target.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP (partition coefficient) |
| Topological | Connectivity indices, Wiener index |
Future Research Perspectives and Emerging Areas for 3 4 Bromophenyl 2 Cyanopropanoic Acid
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like 3-(4-Bromophenyl)-2-cyanopropanoic acid is often characterized by multi-step batch processes that can be time-consuming and challenging to scale up. The integration of flow chemistry and automated synthesis platforms presents a significant opportunity to overcome these limitations.
Flow chemistry, where reactions are performed in continuous-flow reactors, offers several advantages over traditional batch synthesis. These include enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates. For the synthesis of this compound, a potential flow-based approach could involve the continuous generation of a reactive intermediate, followed by its immediate reaction with a second reagent stream, minimizing byproduct formation and improving yield.
Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions. By systematically varying parameters such as temperature, residence time, and reagent stoichiometry, these systems can rapidly identify the optimal conditions for the synthesis of this compound. This high-throughput screening approach can significantly reduce the time and resources required for process development.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Advantage | Relevance to this compound Synthesis |
| Enhanced Safety | Small reaction volumes and rapid heat dissipation minimize risks associated with exothermic reactions or unstable intermediates. | The cyanation step, which can involve toxic reagents, can be performed more safely in a closed-loop flow system. |
| Improved Yield and Purity | Precise control over reaction parameters leads to fewer side reactions and cleaner product streams. | Minimizes the formation of isomers and other impurities, simplifying downstream purification. |
| Scalability | Production can be scaled up by running the flow reactor for longer periods or by using parallel reactors. | Facilitates the production of larger quantities of the compound for further research or application. |
| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. | Could enable a "one-pot" synthesis from readily available starting materials to the final product. |
Exploration of Novel Catalytic Transformations
The development of novel catalytic systems is a cornerstone of modern organic synthesis. For this compound, new catalytic transformations could unlock more efficient synthetic routes and provide access to a wider range of derivatives.
One area of interest is the use of transition-metal catalysis for the key bond-forming steps. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce the 4-bromophenyl group onto a suitable cyanopropanoic acid precursor. Furthermore, the development of enantioselective catalysts could enable the synthesis of specific stereoisomers of this compound, which may be of interest for certain applications.
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the synthesis of chiral compounds. The development of organocatalytic methods for the asymmetric cyanation of a suitable precursor could provide a green and cost-effective route to enantiomerically enriched this compound.
Development of Sustainable Synthesis Protocols for this compound
The principles of green chemistry are increasingly being integrated into the design of synthetic processes. The development of sustainable synthesis protocols for this compound is a critical area for future research, aiming to minimize the environmental footprint of its production.
Key aspects of a sustainable synthesis protocol would include:
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials in place of petroleum-derived precursors.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.
Energy Efficiency: Utilizing reaction conditions that require less energy input, for example, by employing highly active catalysts that operate at lower temperatures.
Table 2: Comparison of Potential Green Synthesis Strategies
| Strategy | Description | Potential Application to this compound Synthesis |
| Biocatalysis | The use of enzymes to catalyze specific reactions with high selectivity and under mild conditions. | An enzymatic resolution could be employed to separate enantiomers, or an enzyme could catalyze a key bond-forming step. |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate reaction rates and improve yields. | Could potentially reduce reaction times for the synthesis of the target compound, leading to energy savings. |
| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, which reduces waste and simplifies purification. | Exploring solid-state reactions or reactions under neat conditions for key synthetic steps. |
By focusing on these future research perspectives, the scientific community can develop more efficient, versatile, and environmentally friendly methods for the synthesis and transformation of this compound, paving the way for its potential use in a variety of scientific and technological fields.
Q & A
Basic: What synthetic strategies are effective for preparing 3-(4-Bromophenyl)-2-cyanopropanoic acid, and how can reaction conditions be optimized?
Answer:
A common approach involves coupling 4-bromophenyl precursors with cyanoacetate derivatives via nucleophilic substitution or condensation reactions. For example, zinc-mediated Reformatsky reactions in anhydrous THF can introduce the cyano group while preserving the bromophenyl moiety . Optimization steps include:
- Catalyst Activation: Pre-activate zinc powder with iodine or trimethylsilyl chloride to enhance reactivity.
- Temperature Control: Maintain reactions at 0–5°C to minimize side reactions.
- Solvent Selection: Use polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates.
- Monitoring: Track reaction progress via TLC or HPLC with UV detection at 254 nm.
| Parameter | Typical Range | Optimization Tips |
|---|---|---|
| Temperature | 0–60°C | Lower temps reduce decarboxylation |
| Catalyst | Zn, Pd/C | Activated Zn improves yield |
| Solvent | THF, DMF | Anhydrous conditions critical |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
